YH239-EE, known as the ethyl ester of YH239, is a compound that has garnered attention for its potential in cancer therapy, particularly as a potent antagonist of the p53-MDM2 interaction. This compound is classified as a small molecule inhibitor, specifically targeting the MDM2 protein, which is known to inhibit the tumor suppressor function of p53. The development of YH239-EE is part of ongoing research aimed at enhancing the efficacy of cancer treatments by overcoming resistance mechanisms associated with p53.
YH239-EE was synthesized as part of a broader effort to discover effective p53-MDM2 antagonists. The compound is classified under small molecule inhibitors and has been studied for its anti-cancer properties, particularly in acute myeloid leukemia and breast cancer models. The chemical structure of YH239-EE includes an ethyl ester group, which significantly enhances its biological activity compared to its parent compound, YH239 .
The synthesis of YH239-EE involves several key steps:
The synthetic route was optimized to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of YH239-EE .
YH239-EE possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The key structural features include:
The molecular formula for YH239-EE is C28H36ClF2N3O4, with a molecular weight of approximately 531.06 g/mol. Structural analysis using X-ray crystallography has provided insights into its binding conformation with MDM2, indicating strong interactions that are crucial for its inhibitory activity .
YH239-EE undergoes several chemical reactions relevant to its function:
The binding affinity of YH239-EE for MDM2 has been quantified using various assays, demonstrating a high degree of potency with values in the nanomolar range .
YH239-EE functions primarily by inhibiting the interaction between MDM2 and p53:
Studies have shown that treatment with YH239-EE results in significant increases in p53 target gene expression, promoting cell death in cancer cells .
YH239-EE is characterized by:
Key chemical properties include:
Relevant analyses have indicated favorable pharmacokinetic profiles compared to other compounds in its class .
YH239-EE has several scientific applications:
The compound's ability to induce apoptosis and necrosis in cancer cell lines highlights its potential as a therapeutic agent in oncology . Ongoing research aims to further elucidate its efficacy and safety profiles in clinical settings.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4